![molecular formula C23H24N4O3S B2538377 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251630-06-4](/img/structure/B2538377.png)
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the [1,2,4]triazolo[4,3-a]pyridine sulfonamides, a class of compounds that have been investigated for their potential as antimalarial and antitumor agents, as well as for their antifungal and insecticidal activities. These compounds are characterized by a triazolopyridine core, which is a fused heterocyclic structure, and a sulfonamide group, which is known for its medicinal properties.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridine sulfonamides involves the construction of the triazolopyridine core followed by the introduction of the sulfonamide fragment. The synthesis typically starts with the formation of an intermediate, such as a hydrazonoyl chloride, which is then reacted with pyridines to form the triazolopyridine structure. Subsequent steps may include oxidation and the introduction of the sulfonamide group through reactions with appropriate sulfonamide precursors .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine core, which is a bicyclic system consisting of a pyridine ring fused to a triazole ring. The sulfonamide group is typically attached to the triazolopyridine core at various positions, which can significantly influence the biological activity of the compound. The presence of substituents, such as ethyl, methoxyphenyl, and methylphenyl groups, can further modulate the properties of the molecule .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridine sulfonamides can undergo various chemical reactions, including cyclization, condensation, and substitution reactions, which are essential for the synthesis of diverse derivatives. These reactions are often used to introduce different functional groups that can enhance the biological activity or alter the physical and chemical properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the nature of the substituents and the overall molecular structure. The presence of the sulfonamide group generally increases the polarity and may improve the solubility in aqueous media, which is beneficial for biological applications. The triazolopyridine core contributes to the stability of the molecule and can also affect the reactivity towards biological targets .
Aplicaciones Científicas De Investigación
Herbicidal Applications
Compounds from the substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide family, which include variations of the specified compound, have exhibited notable herbicidal activity on a broad spectrum of vegetation at low application rates. These findings suggest potential applications in agriculture for weed management and crop protection, providing a scientific basis for further exploration and development in herbicide formulations (Moran).
Antimicrobial Activity
A series of compounds structurally related to the specified compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in inhibiting the growth of various microbial strains, indicating potential applications in developing new antimicrobial agents for treating infections (El‐Kazak & Ibrahim, Patil et al.).
Antimalarial Properties
In the quest for new antimalarial drugs, a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been designed and synthesized. These compounds, including structural variants of the specified chemical, have undergone in vitro evaluation against Plasmodium falciparum, showing promising antimalarial activity. This points to the potential use of these compounds in the development of antimalarial therapies (Karpina et al.).
Anticancer Potential
Modifications to compounds in the [1,2,4]triazolo[1,5-a]pyridine family, including structural analogs of the specified compound, have shown significant anticancer effects. These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, suggesting potential applications in cancer treatment. The results indicate that these compounds can serve as potent PI3K inhibitors and effective anticancer agents with reduced toxicity, offering a promising avenue for future anticancer drug development (Wang et al.).
Insecticidal Properties
A novel series of compounds, including structural relatives of the specified chemical, have been synthesized and demonstrated potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. The toxicological and biological aspects of these compounds were investigated, showing significant potential as insecticidal agents, which could be beneficial in pest management strategies (Soliman et al.).
Propiedades
IUPAC Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-22-24-25-23-21(12-7-13-26(22)23)31(28,29)27(19-10-5-8-17(2)14-19)16-18-9-6-11-20(15-18)30-3/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXVEDXPRDWACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

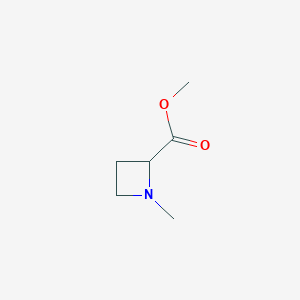
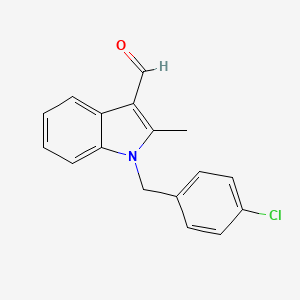
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

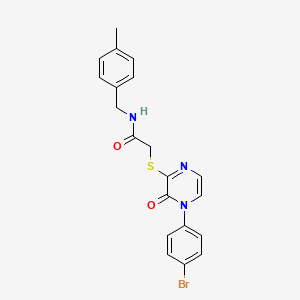
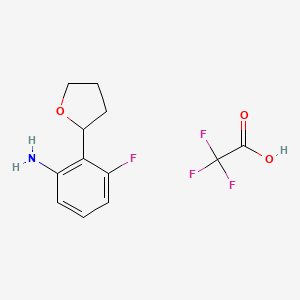
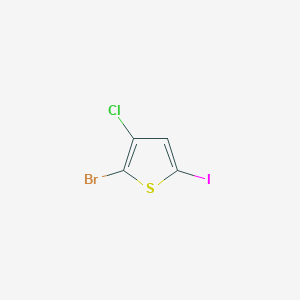
![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)